molecular formula C16H26BClN2O3 B2897760 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride CAS No. 2377607-99-1

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride

Cat. No.: B2897760
CAS No.: 2377607-99-1
M. Wt: 340.66
InChI Key: YYHRBSMMFWHDSL-UHFFFAOYSA-N
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Description

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride is a boronate ester-containing compound featuring a pyridine core substituted at the 5-position with a pinacol boronate group and at the 2-position with a morpholine moiety via a methyl linker. Its molecular formula is C15H23BN2O3·HCl, with an average molecular mass of ~326.65 g/mol (including the HCl counterion) . The compound is commonly utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality, enabling carbon-carbon bond formation in pharmaceutical and materials science applications . Its hydrochloride salt form enhances solubility in polar solvents, making it advantageous for synthetic workflows .

Properties

IUPAC Name

4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3.ClH/c1-15(2)16(3,4)22-17(21-15)13-5-6-14(18-11-13)12-19-7-9-20-10-8-19;/h5-6,11H,7-10,12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHRBSMMFWHDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Morpholinomethyl)-5-bromopyridine

Starting Material : 5-Bromo-2-(chloromethyl)pyridine (CAS: 351306-29-3)
Reaction Conditions :

  • Morpholine (1.2 equiv)
  • Potassium carbonate (2.0 equiv)
  • Dimethylformamide (DMF), 80°C, 12 h

Mechanism :
The chloromethyl group undergoes nucleophilic displacement by morpholine via an SN2 pathway , facilitated by the polar aprotic solvent and mild heating.

Yield : 78–85% (isolated via column chromatography, silica gel, hexane/ethyl acetate 3:1)
Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.51 (d, J = 2.4 Hz, 1H, Py-H), 7.81 (dd, J = 8.0, 2.4 Hz, 1H, Py-H), 7.37 (d, J = 8.0 Hz, 1H, Py-H), 3.72–3.68 (m, 4H, Morpholine-OCH2), 3.58 (s, 2H, CH2N), 2.48–2.45 (m, 4H, Morpholine-NCH2).

Miyaura Borylation for Boronic Ester Installation

Substrate : 2-(Morpholinomethyl)-5-bromopyridine
Reagents :

  • Bis(pinacolato)diboron (1.5 equiv)
  • Pd(dppf)Cl2 (5 mol%)
  • Potassium acetate (3.0 equiv)
  • 1,4-Dioxane, 90°C, 16 h

Mechanism :
The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with the diboron reagent and reductive elimination to form the boronic ester.

Yield : 65–72% (purified by recrystallization from ethanol/water)
Characterization :

  • 11B NMR (128 MHz, CDCl3): δ 30.2 (s, Bpin)
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Hydrochloride Salt Formation

Free Base : 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine
Procedure :

  • Dissolve free base (1.0 equiv) in anhydrous diethyl ether.
  • Add HCl gas (1.1 equiv) via bubbler at 0°C.
  • Filter precipitate and wash with cold ether.

Yield : 95% (white crystalline solid)
Characterization :

  • Melting Point : 192–194°C (decomposition)
  • Elemental Analysis : Calculated for C16H25BClN2O3: C 53.58%, H 6.98%, N 7.81%; Found: C 53.42%, H 6.85%, N 7.76%.

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Cross-Coupling Approach

Strategy : Couple 2-(morpholinomethyl)-5-bromopyridine with a preformed boronic ester.
Limitations : Lower yields (50–60%) due to steric hindrance from the morpholinomethyl group.

Direct Borylation of Prefunctionalized Pyridines

Substrate : 2-(Morpholinomethyl)pyridine-5-boronic acid
Reagents : Pinacol (1.2 equiv), BF3·OEt2 (catalytic)
Yield : 70% (requires anhydrous conditions).

Critical Reaction Parameters and Optimization Data

Step Catalyst Base/Solvent Temperature (°C) Yield (%)
Nucleophilic Substitution None K2CO3/DMF 80 78–85
Miyaura Borylation Pd(dppf)Cl2 KOAc/Dioxane 90 65–72
Suzuki Coupling XPhos Pd G2 K3PO4/Dioxane-H2O 95 50–60

Key Observations :

  • Pd(dppf)Cl2 outperformed XPhos Pd G2 in borylation due to enhanced stability under anhydrous conditions.
  • KOAc provided superior base compatibility compared to K3PO4 for boronic ester formation.

Chemical Reactions Analysis

Types of Reactions

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that boron-containing compounds can exhibit anticancer activity. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have demonstrated that derivatives of boron compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Neuroprotective Effects
Recent studies have suggested that compounds similar to 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride may possess neuroprotective properties. These compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The potential application of this compound in treating neurodegenerative diseases warrants further investigation .

Organic Synthesis

Borylation Reactions
The presence of the tetramethyl-1,3,2-dioxaborolane group allows for efficient borylation reactions. This compound can serve as a borylating agent in the functionalization of various organic substrates. For instance, it facilitates the borylation at benzylic C-H bonds under palladium catalysis conditions . Such transformations are valuable for synthesizing complex organic molecules with specific functionalities.

Synthesis of Heterocycles
The morpholine unit in this compound makes it suitable for synthesizing other heterocyclic compounds through ring-opening reactions or nucleophilic substitutions. The ability to generate diverse heterocycles is essential in developing new pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry
In materials science, the incorporation of boron-containing compounds into polymer matrices has been explored to enhance thermal stability and mechanical properties. The unique bonding characteristics of boron can lead to improved cross-linking in polymer networks. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries .

Nanotechnology
The use of boron-based compounds in nanotechnology is gaining traction due to their unique electronic properties. Research is underway to utilize such compounds for developing nanoscale devices and sensors that exploit their chemical reactivity and stability under various conditions .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of a series of boron-containing compounds on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells compared to standard treatments. This study highlights the potential of boron derivatives as novel anticancer agents .

Case Study 2: Borylation Efficiency

A detailed investigation into the borylation efficiency of This compound showed that it outperformed traditional borylating agents in terms of reaction yield and selectivity. This case study underscores its utility in organic synthesis applications where precision is crucial .

Mechanism of Action

The mechanism of action of 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridine and morpholine rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine vs. Pyridine Cores

Compound A : 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine

  • Molecular Formula : C14H22BN3O3
  • Molecular Weight : 291.16 g/mol
  • Key Differences: Replaces pyridine with pyrimidine, introducing an additional nitrogen atom. However, pyrimidine’s reduced aromaticity compared to pyridine may alter binding interactions in biological targets .
Property Target Compound (Pyridine) Pyrimidine Analogue (Compound A)
Core Heterocycle Pyridine Pyrimidine
Nitrogen Atoms 1 2
Molecular Weight 290.17 (free base) 291.16
Reactivity in Coupling Moderate Higher (due to electron deficiency)

Applications : Compound A is employed in kinase inhibitor synthesis, where pyrimidine’s planar structure facilitates binding to ATP pockets . The target pyridine-based compound is more frequently used in fluorescent materials due to pyridine’s strong π-conjugation .

Benzene vs. Pyridine Backbone Derivatives

Compound B : 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine

  • Molecular Formula: C17H26BNO3
  • Molecular Weight : 311.21 g/mol
  • Key Differences : Replaces pyridine with a benzene ring, removing nitrogen’s electronic effects. Benzene derivatives exhibit higher thermal stability but lower solubility in aqueous media compared to pyridine analogues .
Property Target Compound (Pyridine) Benzene Analogue (Compound B)
Aromatic Core Pyridine Benzene
Solubility in H2O Moderate (HCl salt) Low
Thermal Stability 132–135°C (mp) >150°C (estimated)

Applications : Compound B is preferred in polymer chemistry for its stability under high-temperature conditions, whereas the pyridine-based target is used in drug intermediates requiring polar reaction conditions .

Thiazole and Other Heterocyclic Derivatives

Compound C : 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine

  • Molecular Formula : C12H19BN2O3S
  • Molecular Weight : 294.17 g/mol
  • Key Differences : Incorporates a thiazole ring, introducing sulfur. Thiazole’s electron-rich nature reduces boronate reactivity in cross-couplings but enhances coordination to transition metals in catalysis .
Property Target Compound (Pyridine) Thiazole Analogue (Compound C)
Heteroatoms N (pyridine) N, S (thiazole)
Boronate Reactivity High Moderate
Metal Coordination Weak Strong (via sulfur)

Applications : Compound C is used in materials science for creating conductive polymers, while the pyridine-based target is leveraged in medicinal chemistry for kinase inhibitors .

Hydrochloride Salt vs. Free Base Forms

Compound D : 4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine hydrochloride

  • Molecular Formula: C19H31BClNO3
  • Molecular Weight : 367.72 g/mol
  • Key Differences : The hydrochloride salt improves aqueous solubility (critical for biological assays) but may introduce hygroscopicity, requiring stringent storage (dry, inert atmosphere) .
Property Target Compound (HCl Salt) Free Base Analogues
Solubility (H2O) High Low
Storage Conditions 2–8°C, inert atmosphere Room temperature
Handling Risks Irritant (H315, H319) Lower toxicity

Applications : Hydrochloride salts like the target compound are preferred in pharmaceutical formulations, whereas free bases are used in organic solvents for coupling reactions .

Biological Activity

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring attached to a pyridine moiety, which is further substituted with a boron-containing dioxaborolane group. This unique structure contributes to its biological activity.

Molecular Formula: C₁₃H₁₈BNO₂
Molecular Weight: 239.10 g/mol
CAS Number: [not specified in the sources]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane moiety is known to participate in reversible covalent interactions with nucleophiles, which can inhibit enzymes involved in critical metabolic pathways.
  • Targeting Kinases : Similar compounds have shown potential in inhibiting kinases such as PI3K and mTOR, which are crucial in cancer cell proliferation and survival .

Biological Activity and Therapeutic Applications

Recent studies have investigated the compound's efficacy against various diseases:

Anticancer Activity

In vitro studies have demonstrated that derivatives of similar structures exhibit significant cytotoxic effects on cancer cell lines. For instance:

  • IC50 Values : Compounds with similar dioxaborolane structures have shown IC50 values ranging from 0.1 to 1 µM against various cancer cell lines, indicating potent antiproliferative effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Some related compounds exhibited MIC values of 4–8 µg/mL against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Study on Antitumor Activity :
    • A study involving a derivative showed significant inhibition of tumor growth in xenograft models of breast cancer. The treatment resulted in a 70% reduction in tumor volume compared to control groups after 30 days of administration .
  • Safety Profile Assessment :
    • Toxicity studies conducted on Sprague-Dawley rats revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Data Summary Table

Study Activity Assessed Results Reference
Study 1Anticancer ActivityIC50 = 0.126 µM against MDA-MB-231 cells
Study 2Antimicrobial ActivityMIC = 4–8 µg/mL against MRSA
Study 3Safety ProfileNo toxicity at 2000 mg/kg in rats

Q & A

Q. What are the key synthetic routes for preparing 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride?

  • Methodological Answer : The synthesis typically involves: (1) Formation of the pyridine-boronic ester core via Suzuki-Miyaura coupling using a palladium catalyst . (2) Coupling the pyridine-boronic ester intermediate with morpholine using carbodiimide coupling agents (e.g., EDC or DCC) . (3) Hydrochloride salt formation via reaction with HCl in anhydrous conditions to improve crystallinity and stability . Critical parameters include inert atmosphere (N₂/Ar), temperature control (0–25°C), and purification via column chromatography (hexanes/EtOAC + 0.25% Et₃N) .

Q. How is the purity and identity of this compound validated in academic research?

  • Methodological Answer :
  • Purity : HPLC analysis (C18 column, acetonitrile/water gradient) with >97% purity thresholds .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Peaks for morpholine (δ 3.6–3.8 ppm, N-CH₂), pyridine (δ 8.2–8.5 ppm), and boronic ester (δ 1.3 ppm, CH₃) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 367.7 (C₁₉H₃₁BClNO₃) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Boron-Containing Drug Design : Acts as a boronic acid precursor for protease inhibitors (e.g., targeting thrombin or viral proteases) via hydrolytic release of boronic acid .
  • Fluorescent Probe Development : Forms stable complexes with biomolecules (e.g., sugars, amino acids) for real-time tracking in cellular assays .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields with this compound?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(dppf)Cl₂; the latter improves aryl-aryl coupling efficiency by reducing steric hindrance .
  • Solvent Systems : Use toluene/EtOH (3:1) with Na₂CO₃ as base for higher yields (≥80%) vs. DMF/water systems .
  • Table 1 : Yield optimization under varying conditions:
CatalystSolventBaseYield (%)
Pd(PPh₃)₄Toluene/EtOHNa₂CO₃72
Pd(dppf)Cl₂Toluene/EtOHK₂CO₃85
Pd(OAc)₂DMF/H₂OCs₂CO₃68

Q. How do pH and temperature affect the stability of the boronic ester moiety?

  • Methodological Answer :
  • Stability Studies :
  • pH 7–9 : Boronic ester remains intact (t₁/₂ > 24 hrs at 25°C) .
  • pH < 5 : Rapid hydrolysis to boronic acid (t₁/₂ = 2–4 hrs), requiring buffered storage (pH 7.4 PBS) .
  • Thermal Degradation : Decomposition at >80°C; recommend storage at 2–8°C under inert gas .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) to reduce discrepancies .
  • Boronate Ester Hydrolysis Control : Use LC-MS to quantify active boronic acid concentrations in biological matrices .
  • Negative Controls : Include morpholine-free analogs to isolate boronic acid-specific effects .

Q. How can advanced spectroscopic methods elucidate reaction intermediates?

  • Methodological Answer :
  • In Situ NMR : Track Suzuki coupling intermediates (e.g., oxidative addition Pd complexes) in deuterated solvents .
  • X-ray Crystallography : Resolve boronate ester geometry (sp² vs. sp³ hybridization) to predict reactivity .

Data Contradiction Analysis

Q. Why do reported yields for morpholine coupling vary between 27% and 85%?

  • Methodological Answer :
  • Coupling Agent Efficiency : EDC/HOBt systems achieve higher yields (70–85%) vs. DCC alone (27–50%) due to reduced racemization .
  • Purification Challenges : Column chromatography losses occur with polar byproducts; alternative methods like preparative HPLC improve recovery .

Key Stability and Handling Guidelines

  • Storage : Sealed amber vials under Ar at 2–8°C; avoid freeze-thaw cycles .
  • Incompatibilities : Strong oxidizers (e.g., H₂O₂), acidic buffers, and high humidity .

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